molecular formula C21H20O8 B1664165 4'-Demethylepipodophyllotoxin CAS No. 6559-91-7

4'-Demethylepipodophyllotoxin

Cat. No. B1664165
CAS RN: 6559-91-7
M. Wt: 400.4 g/mol
InChI Key: YVCVYCSAAZQOJI-JHQYFNNDSA-N
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Description

4’-Demethylepipodophyllotoxin (4’-DMEP) is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It is a potent inhibitor of microtubule assembly . It has shown strong cytotoxicity activity against several tumor cell lines .


Synthesis Analysis

A divergent de novo synthesis of 2, 4, 5-trideoxyhexopyranosides derivatives of 4’-demethylepipodophyllotoxin has been established via palladium-catalyzed glycosylation . The abilities of synthesized glycosides to inhibit the growth of A549, HepG2, SH-SY5Y, KB/VCR and HeLa cancer cells were investigated by MTT assay .


Chemical Reactions Analysis

4’-Demethylepipodophyllotoxin is a key intermediate compound for the preparation of podophyllotoxin-type anti-cancer drugs . It has been used in the biotransformation process by Bacillus fusiformis CICC 20463 . When the nitrogen source of NaNO3 was replaced by yeast extract, the heterogeneity of biotransformation products was significantly varied from a single product (i.e., 4’-demethylpodophyllotoxone) to four podophyllum derivates .


Physical And Chemical Properties Analysis

4’-Demethylepipodophyllotoxin has a density of 1.4±0.1 g/cm3, a boiling point of 626.5±55.0 °C at 760 mmHg, and a flash point of 224.4±25.0 °C . It has 8 H bond acceptors, 2 H bond donors, and 3 freely rotating bonds . Its molar refractivity is 99.5±0.3 cm3, and its polar surface area is 104 Å2 .

Scientific Research Applications

Synthesis and Derivatives

  • 4'-Demethylepipodophyllotoxin has been synthesized through various methods, including epimerization and selective ether cleavage, demonstrating its chemical versatility and potential for creating diverse derivatives (Kuhn, Keller-Juslén, & Wartburg, 1969).

Antitumor Activity

  • Derivatives of 4'-Demethylepipodophyllotoxin have been evaluated for inhibitory activity against human DNA topoisomerase II, indicating their potential as potent antitumor agents (Wang et al., 1990).
  • Comparative molecular field analysis (CoMFA) studies on 4'-O-demethylepipodophyllotoxin analogs highlight their role as potential anticancer agents and help identify structural requirements for increasing their efficacy (Cho et al., 1996).

DNA Interaction and Apoptosis

  • Studies on carbamate derivatives of 4'-demethylepipodophyllotoxin have shown cytotoxic effects against cancer cell lines, indicating their potential in inducing apoptosis and DNA conformation changes (Sang et al., 2013).

Biotransformation Studies

  • Biotransformation processes have been developed for converting 4'-Demethylepipodophyllotoxin into other compounds, such as 4'-demethylepipodophyllic acid, expanding the range of its potential applications (Tang, Xu, & Zhong, 2009).

Glycosylation and Chemical Properties

  • Novel glycosylation methods have been applied to 4'-demethylepipodophyllotoxin, exploring its pharmacological activities and overcoming challenges in chemical synthesis (Xie et al., 2017).

Safety And Hazards

4’-Demethylepipodophyllotoxin is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Podophyllotoxin and its naturally occurring congeners have low bioavailability and almost all these initially discovered compounds cause systemic toxicity and development of drug resistance . Therefore, continuous efforts are being made towards improving the druggability of these drugs and seeking structure-optimization strategies . The discovery of renewable sources including microbial origin for podophyllotoxin is another possible approach .

properties

IUPAC Name

(5S,5aR,8aR,9R)-5-hydroxy-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O8/c1-25-15-3-9(4-16(26-2)20(15)23)17-10-5-13-14(29-8-28-13)6-11(10)19(22)12-7-27-21(24)18(12)17/h3-6,12,17-19,22-23H,7-8H2,1-2H3/t12-,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCVYCSAAZQOJI-JHQYFNNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048742
Record name 4'-Demethylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Demethylepipodophyllotoxin

CAS RN

6559-91-7
Record name (-)-4′-Demethylepipodophyllotoxin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6559-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Demethylepipodophyllotoxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006559917
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4'-Demethylepipodophyllotoxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-DEMETHYLEPIPODOPHYLLOTOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X0S6I23X6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

10 g (24 mmol) of podophyllotoxin are dissolved in 60 ml of trifluoroacetic acid. 5.4 ml (72 mmol) of dimethyl sulphide and 47 ml (72 mmol) of methanesulphonic acid are successively added. Stirring is maintained for 9 hours, 5.4 ml (72 mmol) of dimethyl sulphide are again added and stirring is maintained for 9 hours. The medium is run quickly onto ice (600 ml) and extracted with ethyl acetate (3×300 ml). The organic phases are washed with water and then with a NaHCO3 solution to neutrality. After drying over sodium sulphate, filtering and evaporating, 6.3 g of crude demethylation product are obtained. Flash chromatography on silica (elution: CH2Cl2/acetone 9/1) makes it possible to isolate 550 mg of 5-(4-hydroxy-3,5-dimethoxyphenyl)-9-hydroxy-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one, that is to say 4′-demethylepipodophyllotoxin of formula (Va). 1.10 g of 5-(3,4-dihydroxy-5-methoxyphenyl)-9-hydroxy-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one (Analysed: C20H18O8.0.15H2O; calculated: C % 61.74, H % 4.74. found: C % 61.67, H % 4.68), and then 1.9 g of 9-hydroxy-5-(3,4,5-trihydroxyphenyl)-5,8,8a,9-tetrahydro-5aH-furo[3′,4′:6,7]naphtho[2,3-d][1,3]dioxol-6-one are also isolated. The latter compound has a proton NMR spectrum with the following characteristics: 1H NMR (d6-DMSO) δ 8.65 (m, 2H), 7.95 (m, 1H), 6.71 (s, 1H, H5), 6.47 (s, 1H, H8), 5.98 (d, 2H, J=2 Hz, OCH2O), 5.93 (s, 2H, H2, H6′), 4.68 (d, 1H, J=3.2 Hz, H4), 4.34 (t, 1, J=8 Hz, H11), 4.29 (d, 1H, J=5.2 Hz, H1), 4.16 (dd, 1H, J=8 Hz, J′=10 Hz, H11b), 3.17 (dd, 1H, J=5.2 Hz and J′=14 Hz, H2), 2.76 (m, 1H, H3).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,480
Citations
M Duca, D Guianvarc'h, P Meresse… - Journal of medicinal …, 2005 - ACS Publications
… DNA topoisomerase II poison, derived from 4‘-demethylepipodophyllotoxin, widely used in cancer … of two novel series of derivatives of 4‘-demethylepipodophyllotoxin. The first bears a …
Number of citations: 42 pubs.acs.org
WF Jungi, HJ Senn - Cancer Chemother Rep, 1975 - books.google.com
… compounds have been recently developed: 4'-demethylepipodophyllotoxin 9-(4, 6-0-2-thenylidene-BD-glucopyranoside)(NSC-122819) and 4'demethylepipodophyllotoxin 9-(4, 6-0-…
Number of citations: 67 books.google.com
KZ Jia, X Zhan, HM Li, S Li, Y Shen, Q Qingsheng… - Process …, 2020 - Elsevier
Biological modification of natural products is an important approach to improve the pharmacological properties. 4′-d-β-Demethylepipodophyllotoxin (4′-d-β-DMEP), a typical natural …
Number of citations: 5 www.sciencedirect.com
YJ Tang, W Zhao, HM Li - Applied and environmental microbiology, 2011 - Am Soc Microbiol
… substrate of podophyllotoxin was biotransformed into 4′-demethylepipodophyllotoxin (product 1) with … 4′-Demethylepipodophyllotoxin (product 1) was then biotransformed into 4′-…
Number of citations: 19 journals.asm.org
RS Gupta, PC Chenchaiah - Anti-cancer drug design, 1987 - europepmc.org
… 4'-demethylepipodophyllotoxin (DMEP) and 4'-benzyloxycarbonyl-4'-demethylepipodophyllotoxin … ) which, when condensed to either 4'-demethylepipodophyllotoxin-beta-D-glucoside or …
Number of citations: 19 europepmc.org
KH Lee, SA Beers, M Mori, ZQ Wang… - Journal of medicinal …, 1990 - ACS Publications
A series of C-4 hydroxylated and halogenated anilino derivatives of epipodophyllotoxin or 4'-demethylepipodo-phyllotoxin have been synthesized and evaluatedfor their inhibitory …
Number of citations: 119 pubs.acs.org
LW Dow, JA Sinkule, AT Look, A Horvath, WE Evans - Cancer research, 1983 - AACR
We compared the effects of the epipodophyllotoxins 4′-demethylepipodophyllotoxin-9-(4,6-O-2-ethylidene-β-d-glucopyranoside) (VP-16-213) and 4′-demethylepipodophyllotoxin-9-(…
Number of citations: 57 aacrjournals.org
SW Chen, X Tian, YQ Tu - Bioorganic & medicinal chemistry letters, 2004 - Elsevier
… , combination of 4′-demethylepipodophyllotoxin and 5-FU … body, we combined 4′-demethylepipodophyllotoxin and 5-FU … -5-FU-4′-demethylepipodophyllotoxin and evaluation of …
Number of citations: 40 www.sciencedirect.com
Q Li, G Yan, T Ge - … : An International Journal Devoted to the …, 2008 - Wiley Online Library
… mass spectrometry (MS 1–7 ) in negative ion mode was used to determine the accurate masses and fragmentation pathways of two compounds, 4′‐demethylepipodophyllotoxin and 4…
Y Guminski, M Grousseaud, S Cugnasse… - Synthetic …, 2012 - Taylor & Francis
… In conclusion, 4-amino-4-deoxy-4′-demethylepipodophyllotoxin 1 was obtained in three steps without purification from natural podophyllotoxin 2 with a 70% overall yield. …
Number of citations: 3 www.tandfonline.com

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